- Home

- search for "b13444253"

Sorry, we couldn't find anything regarding "

b13444253

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

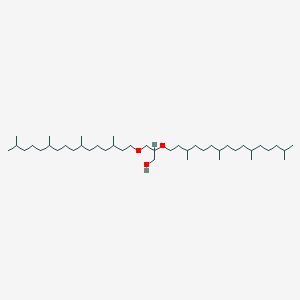

![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)